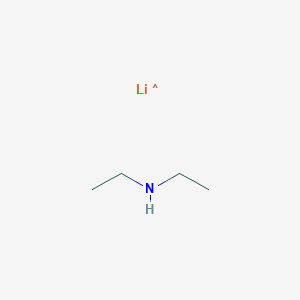

Lithium diethylamine

Description

Historical Trajectories in Organolithium Amide Chemistry

The journey of organolithium chemistry began over a century ago, with the pioneering work of German chemist Wilhelm Schlenk. In 1917, Schlenk was the first to synthesize organolithium compounds, such as methyllithium (B1224462) and ethyllithium. nih.govscientificupdate.com This breakthrough was built upon the techniques he developed for handling air-sensitive compounds, famously known as the Schlenk flask and Schlenk line. alchetron.com Initially, these highly reactive compounds were prepared via transmetalation from organomercury compounds. scientificupdate.com

The field was further advanced by Karl Ziegler in the 1930s, who developed safer and more practical synthetic routes using organohalides. scientificupdate.comwikipedia.org Ziegler's extensive research into organometallic compounds, particularly organoaluminum and organolithium reagents, laid the groundwork for their widespread use and eventually led to his Nobel Prize in 1963 for the development of catalysts for polymer production. britannica.commpg.dersc.org The development of various lithium amides, including lithium diethylamide, followed as chemists sought to modulate the basicity and nucleophilicity of these powerful reagents for more selective organic synthesis. thieme-connect.de The synthesis of lithium amides is typically achieved by the deprotonation of the corresponding amine with an organolithium reagent like n-butyllithium. rsc.orgnih.gov

Foundational Principles of Amide Basicity and Nucleophilicity in Lithium Systems

The utility of lithium amides like lithium diethylamide stems from their potent basicity and tunable nucleophilicity. Basicity refers to a compound's ability to accept a proton, a thermodynamic concept often quantified by the pKa of its conjugate acid. masterorganicchemistry.comquora.com Nucleophilicity, a kinetic concept, describes the rate at which a species donates an electron pair to an electrophile, typically a carbon atom in organic chemistry. masterorganicchemistry.comquora.com

Lithium diethylamide is a strong base because its conjugate acid, diethylamine, is a very weak acid. The pKa of the diethylammonium ion is approximately 10.98, indicating that diethylamine itself is a relatively strong base. nih.govalfa-chemistry.comvcalc.com Upon deprotonation to form the amide, the resulting negative charge on the nitrogen atom makes it a powerful proton acceptor.

A key feature of lithium diethylamide is its character as a non-nucleophilic base, a property largely dictated by steric hindrance. The ethyl groups attached to the nitrogen atom create a sterically bulky environment, which impedes the amide from attacking sterically crowded electrophilic centers like carbons. nih.govacs.orgacs.org This steric hindrance is less of a factor when abstracting a small, accessible proton, allowing its basicity to dominate. This characteristic is crucial in synthetic applications where deprotonation is desired without competing nucleophilic addition. study.com

| Amine | Conjugate Acid pKa | Reference |

| Diethylamine | 10.98 | nih.govalfa-chemistry.comvcalc.com |

| Dimethylamine | 10.73 | vcalc.com |

| Diisopropylamine | ~36 | ucc.ie |

Research Significance of Lithium Diethylamide as a Synthetic Reagent and Mechanistic Probe

Lithium diethylamide's distinct properties make it a valuable tool in organic synthesis and for probing reaction mechanisms.

As a Synthetic Reagent:

Deprotonation: As a strong, non-nucleophilic base, LiNEt₂ is frequently used for the deprotonation of weakly acidic C-H bonds to generate carbanions. This is a fundamental step in the formation of new carbon-carbon bonds. Its steric bulk can offer different selectivity compared to less hindered bases. thieme-connect.destudy.com

Isomerization of Epoxides: One of the classic applications of lithium diethylamide is in the isomerization of epoxides to allylic alcohols. acs.orgstudy.com The reaction proceeds via a β-elimination pathway where the base abstracts a proton adjacent to the epoxide ring, leading to the ring-opening and formation of a double bond. wikipedia.org This method is a reliable way to synthesize allylic alcohols, which are versatile intermediates in organic synthesis. acs.org

Amidation of Esters: Recent research has demonstrated the use of lithium amides, including derivatives of lithium diethylamide, in the ultrafast amidation of esters. This process can occur under ambient, aerobic conditions in sustainable solvents, showcasing a significant advancement in making organolithium chemistry more environmentally friendly. rsc.org

As a Mechanistic Probe:

Aggregation Studies: The reactivity of organolithium reagents is profoundly influenced by their aggregation state in solution. Lithium diethylamide, like other lithium amides, forms various aggregates such as dimers, trimers, and even more complex "ladder" structures in different solvents. acs.org Researchers use techniques like ⁶Li and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy to study these aggregates. acs.orgscielo.br Understanding the structure of the reactive species—whether it's a monomer, dimer, or a mixed aggregate—is crucial for elucidating reaction mechanisms. cornell.eduacs.org

Kinetic Studies: By studying the reaction rates of processes mediated by lithium diethylamide, chemists can gain insight into the transition states of reactions. For example, kinetic studies have been used to understand the mechanism of ester deprotonation, revealing the role of solvated monomers in the reaction pathway. acs.org Similarly, investigations into its reactions with alkyl halides have helped to delineate the pathways for competing substitution (Sₙ2) and elimination (E2) reactions. nih.gov

Current State of Knowledge and Emerging Research Directions

The study of lithium diethylamide and related lithium amides continues to be an active area of research, with a focus on refining their synthetic utility and deepening the understanding of their fundamental behavior.

Current State of Knowledge:

Solution Structure: It is well-established that the solution structure of lithium diethylamide is highly dependent on the solvent. In coordinating solvents like tetrahydrofuran (B95107) (THF), it tends to exist as cyclic dimers. In less coordinating environments, higher-order aggregates and complex ladder-like structures can form. acs.org The interplay between the lithium amide and additives like hexamethylphosphoramide (HMPA) further complicates these equilibria, often leading to the formation of mixed aggregates that can dramatically alter reactivity. cornell.eduacs.orgnih.gov

Reactivity Patterns: The balance between basicity and nucleophilicity is well-understood to be controlled by steric factors and reaction conditions. rsc.org This allows for its selective use in reactions like deprotonation and epoxide isomerization. acs.orgorganicreactions.org

Emerging Research Directions:

Sustainable Chemistry: A significant emerging trend is the adaptation of organolithium chemistry to more sustainable practices. This includes using greener solvents and exploring reactions that can be conducted under ambient, aerobic conditions, which challenges the traditional requirement for strictly inert and anhydrous environments. rsc.orgnih.gov

Catalysis: There is growing interest in using lithium amides and related compounds in catalysis. For instance, lithium amides and imides are being investigated as catalysts for ammonia (B1221849) decomposition, a key process for hydrogen storage and production. researchgate.netbirmingham.ac.uk

Complex Systems: The study of mixed-anion systems, such as those containing lithium amide, imide, and nitride-hydride, is revealing new materials with potential applications in areas like hydrogen storage and catalysis. These disordered solid solutions exhibit unique structural and reactive properties. nih.gov

Flow Chemistry: The application of flow chemistry techniques to reactions involving organolithium bases like LDA is helping to mitigate safety concerns and control highly exothermic reactions, which could be extended to other lithium amides like LiNEt₂. ucc.ie

The continued exploration of lithium diethylamide and its congeners promises to yield new synthetic methodologies and a more profound understanding of the intricate relationship between structure and reactivity in organometallic chemistry.

Synthetic Methodologies for Lithium Diethylamide

Lithium diethylamide (LiNEt₂), a potent, non-nucleophilic strong base, is a crucial reagent in organic synthesis, valued for its ability to deprotonate a wide range of weakly acidic C-H bonds. Its synthesis is accomplished through several methodologies, each with distinct advantages and applications. These methods primarily involve in situ generation techniques and more advanced preparative strategies designed to optimize yield, purity, and safety.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11LiN |

|---|---|

Molecular Weight |

80.1 g/mol |

InChI |

InChI=1S/C4H11N.Li/c1-3-5-4-2;/h5H,3-4H2,1-2H3; |

InChI Key |

NCFSDGWPAKOPOU-UHFFFAOYSA-N |

Canonical SMILES |

[Li].CCNCC |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Diethylamide

In Situ Generation Techniques

The most common approach to preparing lithium diethylamide is through in situ generation, where the reagent is formed directly in the reaction vessel prior to the addition of the substrate. This method obviates the need to handle the potentially pyrophoric solid LiNEt₂.

Deprotonation of Diethylamine with Organolithium Reagents (e.g., n-Butyllithium)

The deprotonation of diethylamine with an organolithium reagent, most commonly n-butyllithium (n-BuLi), represents the most widely employed laboratory-scale synthesis of lithium diethylamide. This acid-base reaction is rapid, clean, and typically proceeds in high yield. The reaction involves the abstraction of the acidic proton from the nitrogen of diethylamine by the strongly basic butyl anion.

The reaction is generally performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (typically -78 °C to 0 °C) to mitigate potential side reactions, including the degradation of the solvent by the organolithium reagent. The stoichiometry is straightforward, with one equivalent of n-butyllithium reacting with one equivalent of diethylamine to produce one equivalent of lithium diethylamide and one equivalent of butane as a volatile byproduct.

Reaction Scheme: (C₂H₅)₂NH + n-C₄H₉Li → (C₂H₅)₂NLi + C₄H₁₀

A typical laboratory procedure involves the slow addition of a standardized solution of n-butyllithium in hexanes to a cooled solution of freshly distilled diethylamine in dry THF under an inert atmosphere (e.g., argon or nitrogen). The completion of the reaction is usually assumed after a short stirring period. The resulting solution of lithium diethylamide is then ready for immediate use.

| Parameter | Condition | Rationale |

|---|---|---|

| Reagents | Diethylamine, n-Butyllithium | Acid and strong base for deprotonation. |

| Solvent | Tetrahydrofuran (THF) | Aprotic, solubilizes reactants and products. |

| Temperature | -78 °C to 0 °C | Minimizes solvent degradation and side reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of n-BuLi with atmospheric moisture and oxygen. |

| Yield | Quantitative | The reaction is a fast and complete acid-base neutralization. |

Direct Synthesis from Elemental Lithium and Diethylamine

Reaction Scheme: 2 Li + 2 (C₂H₅)₂NH → 2 (C₂H₅)₂NLi + H₂

This reaction is typically slower than the deprotonation with n-butyllithium and often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reaction is heterogeneous, occurring on the surface of the lithium metal. The physical form of the lithium can influence the reaction rate, with higher surface area forms such as lithium powder or dispersions being more reactive.

Role of Electron Carriers in Direct Lithiation Methods

To facilitate the direct synthesis of lithium amides and overcome the slow reaction rates, electron carriers are often employed. These are typically aromatic compounds that can accept an electron from the lithium metal to form a radical anion. This radical anion is a potent reducing agent and readily reacts with the amine to generate the lithium amide.

Styrene is a commonly used electron carrier in this context. The mechanism involves the transfer of an electron from lithium to styrene to form the styrene radical anion. This radical anion then transfers an electron to diethylamine or is protonated by it, leading to the formation of lithium diethylamide. The styrene is ultimately reduced to ethylbenzene. This catalytic cycle allows for the reaction to proceed under milder conditions and at a faster rate than the uncatalyzed direct reaction.

The use of an electron carrier transforms the heterogeneous reaction on the metal surface into a more efficient homogeneous process in solution. The choice of electron carrier and reaction conditions can be optimized to maximize the yield and rate of the reaction.

Advanced Preparative Strategies and Optimization

Research into the synthesis of lithium amides has led to the development of advanced strategies aimed at improving efficiency, safety, and scalability. These methods often focus on optimizing reaction parameters and exploring novel reaction media.

One area of advancement is the use of flow chemistry for the in situ generation of lithium diethylamide. acs.org Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety by minimizing the volume of hazardous reagents at any given time. In a flow system, streams of diethylamine and n-butyllithium can be mixed in a microreactor to generate lithium diethylamide continuously, which can then be directly introduced into a subsequent reaction stream. This approach is particularly well-suited for large-scale industrial applications.

Optimization of reaction conditions for the direct synthesis method has also been a focus of research. Studies on the synthesis of the related lithium diisopropylamide (LDA) have shown that the choice of solvent and the stoichiometry of the reactants and electron carrier are critical. google.com For instance, limiting the amount of THF can enhance the stability of the resulting lithium amide solution. While these studies focus on LDA, the principles are generally applicable to the synthesis of lithium diethylamide.

| Methodology | Advantages | Disadvantages | Key Optimization Parameters |

|---|---|---|---|

| Deprotonation with n-BuLi | Fast, high yield, reliable for lab scale. | Cost of n-BuLi, pyrophoric reagent handling. | Temperature control, purity of reagents and solvent. |

| Direct Synthesis (uncatalyzed) | Economical (uses Li metal). | Slow reaction rate, often requires harsh conditions. | Surface area of lithium, temperature. |

| Direct Synthesis (with electron carrier) | Faster than uncatalyzed direct synthesis, milder conditions. | Requires an additional reagent (electron carrier), potential for side products. | Choice and concentration of electron carrier, solvent. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control. acs.org | Requires specialized equipment. | Flow rates, reactor design, temperature. |

Structural Elucidation and Aggregation Phenomena of Lithium Diethylamide

Solution-Phase Aggregation States and Equilibria

The solution-phase behavior of lithium dialkylamides, including LiEDA, is characterized by a dynamic equilibrium between various aggregated forms. These aggregates are typically stabilized by coordination with ethereal solvent molecules.

In ethereal solvents such as tetrahydrofuran (B95107) (THF), lithium diethylamide primarily exists as solvated dimeric structures acs.orgcapes.gov.br. These dimers are formed through the coordination of lithium centers with the nitrogen atoms of the diethylamide anions. Studies on related lithium dialkylamides, like lithium diisopropylamide (LDA), indicate that dimeric species can undergo serial solvation, forming monosolvated and disolvated forms researchgate.net. For LiEDA, computational models employing explicit dimethyl ether or THF ligands have successfully reproduced the structures and energies of its aggregates, showing good agreement with experimental data colab.wsresearchgate.net.

Beyond dimeric structures, LiEDA is known to form higher oligomeric aggregates in solution. Specifically, cyclic trimers and tetramers have been identified for lithium diethylamide when solvated by various ethereal solvents acs.orgcapes.gov.br. The prevalence of these higher oligomers can be influenced by factors such as solvent polarity and temperature. For instance, in nonpolar solvents, lithium diisopropylamide (LDA) forms temperature-dependent oligomeric equilibria, with trimers and tetramers being prevalent at room temperature, and aggregation extending to pentameric and higher structures at lower temperatures wikipedia.org.

A distinctive feature of lithium amide aggregation, including that of lithium diethylamide, is the formation of "ladder" structures. Nuclear Magnetic Resonance (NMR) spectroscopic studies of LiEDA solvated by oxetane, THF, and diethyl ether have successfully identified four-, five-, and six-rung ladder topologies acs.orgcapes.gov.brresearchgate.netresearchgate.netdntb.gov.ua. These ladder structures represent extended polymeric arrangements of the LiEDA units in solution. Furthermore, dynamic processes, such as interconversion and ligand exchange, within these trimeric and ladder aggregates have been detected, highlighting the fluxional nature of these species in solution acs.orgcapes.gov.br.

The nature of the ethereal solvent plays a critical role in dictating the aggregation state of lithium diethylamide. The extent of aggregation is highly dependent on the solvent's coordinating ability and steric bulk wikipedia.org. NMR spectroscopic studies on LiEDA have specifically investigated its aggregation in the presence of tetrahydrofuran (THF), oxetane, and diethyl ether (Et₂O) acs.orgcapes.gov.br. THF, being a common polar aprotic solvent, tends to promote the formation of solvated dimeric species wikipedia.orgwpmucdn.com. Computational studies have effectively modeled the influence of these ethereal solvents on the dimerization energies of lithium dialkylamides, including LiEDA colab.wsresearchgate.net.

The table below summarizes the observed aggregation states of LiEDA in different ethereal solvents based on NMR spectroscopic studies:

| Solvent | Observed Aggregation States | Reference |

| Tetrahydrofuran | Cyclic Dimers, Cyclic Trimers, 4-, 5-, 6-rung Ladders | acs.orgcapes.gov.br |

| Oxetane | Cyclic Dimers, Cyclic Trimers, 4-, 5-, 6-rung Ladders | acs.orgcapes.gov.br |

| Diethyl Ether | Cyclic Dimers, Cyclic Trimers, 4-, 5-, 6-rung Ladders | acs.orgcapes.gov.br |

The per-lithium solvation number refers to the average number of solvent molecules coordinating to each lithium ion within an aggregate. For lithium dialkylamides, this number is crucial for understanding the stability and reactivity of different aggregated species. While direct quantitative values for LiEDA are often inferred from its behavior in solution, studies on related lithium amides and phenolates provide insights. For instance, the disolvated dimer is often the predominant spectroscopically observable form for lithium diisopropylamide (LDA) in THF over a wide range of concentrations wpmucdn.com. Computational models frequently employ explicit solvent ligands (e.g., one to three solvent molecules per lithium) to accurately represent solvation effects colab.wsresearchgate.netacs.org. The precise solvation number can influence the interconversion between different aggregate forms and their reactivity profiles.

Solid-State Structural Characterization

While lithium diethylamide is typically handled and reacted in solution, its solid-state structure provides fundamental insights into its intrinsic aggregation preferences in the absence of bulk solvent effects. Organolithium reagents, as a class, are known to exhibit a wide array of aggregated structures in the solid state, involving diverse arrangements of lithium cations, anionic basic sites, and any co-crystallized solvent molecules researchgate.net. Although specific detailed X-ray crystallographic data for solid LiEDA itself are less commonly reported in general literature compared to its solution-phase behavior, related lithium dialkylamides, such as lithium diisopropylamide (LDA), have been characterized in the solid state. For example, a dimeric 1:1 LDA-THF complex has been crystallized and shown to be a bis-solvated dimer via X-ray diffraction analysis researchgate.net. The structural motifs observed in the solid state often provide a basis for understanding the more dynamic and complex equilibria present in solution.

Crystallographic Analysis of Aggregated Forms

Lithium diethylamide, like many organolithium reagents, does not exist as simple monomeric units in solution or in the solid state but rather forms aggregates wikipedia.orgwikipedia.org. The extent of this aggregation is highly dependent on the solvent environment. In coordinating solvents such as ethers (e.g., tetrahydrofuran (THF) or diethyl ether (Et₂O)) and amines, LDA typically exists as solvated monomers and dimers wikipedia.orgcapes.gov.br. For instance, in THF, the primary structure is often a solvated dimer wikipedia.org. In contrast, in non-coordinating solvents like hydrocarbons (e.g., toluene (B28343) or pentane), more complex oligomeric structures, including trimers and tetramers, tend to predominate, with the aggregation extending to pentameric and higher oligomeric forms at lower temperatures wikipedia.orgwikipedia.orglscollege.ac.in.

Crystallographic studies provide direct evidence of these aggregated structures. For example, similar to lithium diisopropylamide (LDA), which can form an infinite helical arrangement of near-linear nitrogen-lithium-nitrogen units in its solid state, lithium diethylamide also exhibits complex aggregated structures acs.org. These structures are built upon basic building blocks where a carbanionic center interacts with a Li₃ triangle in an η³-fashion wikipedia.orglscollege.ac.in. The specific arrangement of these units, such as four- to six-rung ladders, has been observed in LDA solvated by various ethers like oxetane, THF, and Et₂O through NMR spectroscopic studies capes.gov.br.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Structures

The aggregation of lithium diethylamide is not solely driven by lithium-nitrogen coordination but also by intricate hydrogen bonding networks and other intermolecular interactions within its crystalline structures. While LDA itself is an amide with a deprotonated nitrogen, the presence of residual N-H bonds (from incomplete deprotonation or co-crystallized amine) or interactions with solvent molecules can lead to hydrogen bonding.

In general, hydrogen bonding plays a significant role in determining the supramolecular arrangement and stability of molecular crystals buketov.edu.kz. For lithium amides, studies on related compounds like lithium amide (LiNH₂) under pressure have shown the formation of N-H···N hydrogen bonds, leading to polymeric zigzag chains researchgate.net. Even in solvated forms, intermolecular hydrogen bonds can stabilize aggregates. For instance, lithium bis(trimethylsilyl)amide (LiHMDS) forms a trisolvated monomer with ammonia (B1221849) as a donor base, which is stabilized by intermolecular hydrogen bonds wikipedia.org.

Mixed Aggregates and Heteroatomic Coordination Complexes

The reactivity and selectivity of lithium diethylamide are often modulated by the formation of mixed aggregates with other lithium-containing species or heteroatomic coordination complexes. These mixed aggregates can significantly alter the aggregation state and the reaction pathways.

Formation and Structural Characterization of Mixed Lithium Diethylamide-Lithium Halide Aggregates

The presence of lithium halides (LiCl, LiBr, LiI) can have a profound impact on the aggregation and reactivity of organolithium reagents, including lithium diethylamide. Lithium halides are known to form mixed aggregates with organolithium compounds, and these interactions can accelerate certain reactions cornell.edu. For example, lithium chloride (LiCl), lithium bromide (LiBr), and lithium iodide (LiI) are all typical ionic compounds that can participate in various hydrates and crystallize in specific motifs wikipedia.orgwikipedia.orgwikipedia.org.

The formation of mixed aggregates between lithium diethylamide and lithium halides involves the coordination of lithium to both the amide nitrogen and the halide anion. This co-aggregation can lead to new, more complex structures with altered reactivity profiles compared to the pure lithium amide aggregates. While specific crystallographic details for mixed lithium diethylamide-lithium halide aggregates are not extensively detailed in the provided search results, the general principle of such mixed aggregation influencing organolithium chemistry is well-established wikipedia.orgcornell.edu. The presence of lithium halides can lead to changes in the aggregation state, potentially favoring lower aggregates or forming specific mixed oligomers that are more reactive or selective in certain transformations wikipedia.orgcornell.edu.

Enediolate-Dilithium Amide Mixed Aggregates and Stereochemical Models

Lithium diethylamide is frequently used to generate lithium enolates through deprotonation reactions wikipedia.org. In the context of asymmetric alkylations of carboxylic acid dianions (enediolates), the formation of mixed aggregates between enediolates and dilithium (B8592608) amides is critical for understanding stereochemical control acs.orgfigshare.comnih.govucsb.edu.

Crystallographic and spectroscopic studies, including X-ray crystallography and NMR spectroscopies (⁶Li, ¹⁵N, and ¹³C), combined with density functional theory (DFT) computations, have provided insights into the structures of these mixed aggregates acs.orgfigshare.comnih.gov. For instance, the reaction of a dilithiated amide with a dilithium enediolate derived from phenylacetic acid can yield a tetralithio aggregate in solution, which may dimerize to an octalithio form in the solid state acs.orgfigshare.comnih.gov. These computational and experimental studies have been instrumental in developing highly predictive stereochemical models that explain the observed enantioselectivity in such reactions acs.orgfigshare.comnih.gov. The aggregation state and the specific structural arrangement within these mixed aggregates directly influence the stereochemical outcome by dictating the approach of reactants and the transition state geometry escholarship.org.

Interaction with Other Organolithium Species

Lithium diethylamide's reactivity is also influenced by its interactions with other organolithium species. Organolithium compounds are known to aggregate, and their reactivity often depends on the specific aggregate present, whether it be a monomer, dimer, or higher oligomer wikipedia.orglscollege.ac.in. While lower aggregates were once thought to be universally more reactive, it is now understood that dimers or other oligomers can also be the reactive species, particularly for lithium amides like LDA wikipedia.org.

The presence of Lewis bases can increase the reactivity of organolithium compounds by influencing their aggregation state wikipedia.org. However, some donor ligands, such as TMEDA, may not always reduce the aggregation state of lithium amides like LDA, especially in the absence of competing donor ligands wikipedia.org. The specific solvation and aggregation events are crucial in determining the competing reaction pathways, such as N-substitution, elimination, and N-sulfonation, as observed in reactions of lithium diethylamide with alkyl bromides and alkyl benzenesulfonates nih.gov. The differing orders with respect to THF and lithium diethylamide concentrations for these reactions highlight the importance of understanding the specific aggregated species involved in the transition structures nih.gov.

The ability of lithium diethylamide to form mixed oligomers with other metal alkoxides and amides is also noteworthy, as these are related to superbases, which are mixtures of metal alkoxides and alkyls wikipedia.org. These interactions underscore the complex and dynamic nature of lithium diethylamide in solution, where its aggregation state and interactions with other species dictate its synthetic utility.

Spectroscopic Investigations for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for characterizing the aggregation states and dynamic nature of lithium diethylamide in solution. The use of isotopically enriched compounds, such as [⁶Li,¹⁵N]Et₂NLi, significantly enhances the precision of these studies.

Multinuclear NMR studies provide detailed snapshots of the various aggregate structures that coexist in equilibrium. By observing the chemical shifts, multiplicities, and coupling constants of ⁶Li, ¹⁵N, ¹³C, and ¹H nuclei, researchers can deduce the connectivity and symmetry of the (LiN)n core of the aggregates.

In ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and oxetane, lithium diethylamide has been shown to form a variety of structures, including cyclic dimers, trimers, and higher-order aggregates known as ladders. dntb.gov.uacore.ac.uk ⁶Li and ¹⁵N NMR are particularly informative as they directly probe the atoms forming the core of these aggregates.

For example, distinct signals in the ⁶Li and ¹⁵N NMR spectra correspond to the different chemical environments of the lithium and nitrogen atoms within an aggregate. In a ladder structure, the lithium and nitrogen atoms at the end of the ladder (terminal positions) are in a different environment than those in the middle (internal positions), giving rise to separate resonances. dntb.gov.ua In THF, the predominant species is a disolvated dimer. aps.org However, at low THF concentrations, the formation of minor amounts of 3- and 4-rung ladders has been observed. aps.org The symmetries of these aggregates often simplify otherwise complex spectra, facilitating detailed structural assignments. dntb.gov.ua

Table 1: Examples of ⁶Li NMR Resonances for Lithium Diethylamide Aggregates in Oxetane/Hydrocarbon Mixture Note: Chemical shifts are illustrative and depend on specific solvent, concentration, and temperature conditions.

| Aggregate Structure | Number of ⁶Li Signals | Relative Ratio | Description |

|---|---|---|---|

| Cyclic Dimer | 1 | - | A single signal indicates a symmetric structure where both lithium atoms are chemically equivalent. |

| Cyclic Trimer | 1 | - | A single signal indicates a symmetric structure where all three lithium atoms are chemically equivalent. |

| 4-Rung Ladder | 2 | 1:1 | Two signals of equal intensity correspond to the two terminal and two internal lithium atoms. dntb.gov.ua |

To definitively establish the connectivity within the aggregates, two-dimensional NMR techniques like Heteronuclear Multiple Quantum Correlation (HMQC) are employed. illinois.edu The HMQC experiment correlates the chemical shifts of two different types of nuclei that are coupled to each other, typically through one bond (¹J-coupling). nih.govresearchgate.net

For the study of lithium diethylamide, ⁶Li,¹⁵N-HMQC is a critical experiment. core.ac.uk It generates a 2D map with the ⁶Li spectrum on one axis and the ¹⁵N spectrum on the other. A cross-peak at the intersection of a ⁶Li and a ¹⁵N chemical shift provides direct evidence that a specific lithium atom is bonded to a specific nitrogen atom. This method is invaluable for tracing the Li-N bonding network and confirming the proposed structures of complex aggregates like ladders and mixed oligomers. core.ac.uk

Lithium diethylamide solutions are not static; the various aggregates are often in rapid exchange with one another. Dynamic NMR (DNMR) spectroscopy is used to study these exchange processes. dntb.gov.ua When the rate of exchange between two different chemical sites is comparable to the NMR timescale, it leads to characteristic changes in the NMR spectrum, such as line broadening, coalescence of signals, and changes in chemical shifts with temperature.

By analyzing the line shapes of the NMR signals over a range of temperatures, it is possible to calculate the rates of interconversion between different aggregates (e.g., dimer-trimer exchange). From the temperature dependence of these rates, the activation parameters for the exchange process, including the activation enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), can be determined. wikipedia.org These parameters provide fundamental insights into the mechanisms and energy barriers of the association-dissociation pathways of the aggregates. dntb.gov.uawikipedia.org

Spin-lattice relaxation (T₁) time measurements offer a window into the dynamics of molecular and ionic motion. The T₁ value represents the time constant for a nucleus to return to thermal equilibrium after being excited by a radiofrequency pulse and is highly sensitive to the motional frequencies of the molecule and its local environment. nsf.gov

By comparing the relaxation rates of ⁶Li (which has a very small quadrupole moment) and ⁷Li (with a larger quadrupole moment), the contributions of the quadrupolar and dipolar mechanisms can be separated. nih.gov This differentiation provides detailed insights into the symmetry of the lithium ion's local environment and the dynamics of solvation and desolvation. researchgate.net

NMR spectroscopy provides clear and direct evidence for the influence of solvent on the aggregation state of lithium diethylamide. The equilibrium between different aggregates is highly dependent on the nature and concentration of the coordinating solvent.

Studies conducted in mixtures of a hydrocarbon and a coordinating ethereal solvent like oxetane have shown a dramatic shift in aggregation state as the concentration of the ether is changed. dntb.gov.ua At low oxetane concentrations, ⁶Li and ¹⁵N NMR spectra reveal the presence of complex, higher-order aggregates, including four-, five-, and six-rung ladders, alongside cyclic trimers. dntb.gov.ua As the amount of oxetane is increased, these signals diminish and are replaced by a single set of resonances corresponding to a simple cyclic dimer. This demonstrates that the strongly coordinating solvent molecules progressively break down the larger aggregates into smaller, more heavily solvated species. dntb.gov.ua This deaggregation process is a critical factor influencing the reactivity of the lithium amide in solution.

Table 2: Effect of Solvent Concentration on Lithium Diethylamide Aggregation

| Solvent Condition | Predominant Aggregate Species Observed by NMR | Reference |

|---|---|---|

| Low Oxetane Concentration | 4-, 5-, 6-Rung Ladders, Cyclic Trimers | dntb.gov.ua |

| High Oxetane Concentration | Exclusively Cyclic Dimer | dntb.gov.ua |

| Low THF Concentration (<2.0 M) | Mainly Dimer with minor 3- and 4-Rung Ladders | aps.org |

| Standard THF Concentration | Exclusively Disolvated Dimer | aps.org |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are sensitive to bond strengths, molecular geometry, and intermolecular interactions, providing complementary information to NMR.

For lithium amides, vibrational spectroscopy can furnish insights into the nature of the crucial Li-N bond and the geometry at the nitrogen center. The frequency of the Li-N stretching vibration is indicative of the bond strength, which can be influenced by the aggregation state and the degree of solvation. Changes in the C-N and C-H vibrational modes of the diethylamino group can also reflect structural changes upon aggregation.

While detailed vibrational studies on lithium diethylamide are less common than NMR investigations, the technique has proven valuable in the broader context of organolithium chemistry. For instance, in situ IR spectroscopy has been used to monitor the progress of reactions involving related lithium amides by tracking the disappearance of reactant vibrational bands and the appearance of product bands in real-time. masterorganicchemistry.com The planarity of the nitrogen atom in amides, which is a key structural feature, also has distinct signatures in vibrational spectra. Studies on simpler lithium amides like LiNH₂ have utilized Raman spectroscopy to investigate the vibrational modes associated with the lithium atom, linking them to the local symmetry of the crystal lattice. dntb.gov.ua These examples highlight the potential of vibrational spectroscopy to further clarify the structural details of lithium diethylamide aggregates.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. For organolithium compounds like lithium diethylamide, single-crystal X-ray diffraction is particularly insightful due to their propensity to form complex aggregates.

Lithium amides are known to exist as oligomeric structures in the solid state, a consequence of the highly polar and electron-deficient nature of the Li-N bond. These aggregations can range from simple dimers to more complex trimers, tetramers, and even higher-order "ladder" or "stack" structures. The specific structure adopted is highly dependent on the steric bulk of the alkyl groups on the nitrogen atom and the presence of coordinating solvent molecules (e.g., tetrahydrofuran, diethyl ether).

While comprehensive single-crystal X-ray diffraction data detailing the specific bond lengths and angles for lithium diethylamide are not widely reported in the surveyed scientific literature, the general structural principles observed for other lithium dialkylamides can be inferred. For instance, the less sterically hindered nature of the ethyl groups in lithium diethylamide compared to the isopropyl groups in the well-studied lithium diisopropylamide (LDA) suggests a strong tendency to form higher-order aggregates.

Detailed Research Findings:

A definitive crystal structure for lithium diethylamide, providing detailed atomic coordinates, bond lengths, and angles, has not been located in publicly accessible crystallographic databases based on the conducted searches. However, research on the broader class of lithium amides has established several key structural features:

Aggregation States: Lithium amides commonly form cyclic structures based on (Li-N)ₙ rings. The most common motifs are dimers (n=2) and tetramers (n=4). In the absence of coordinating solvents, lithium diethylamide would be expected to form such oligomers to satisfy the coordination requirements of the lithium ions.

Influence of Solvents: The presence of Lewis basic solvents like tetrahydrofuran (THF) can significantly alter the crystal structure. Solvent molecules coordinate to the lithium atoms, breaking down larger aggregates into smaller, solvated units. For example, it is known that lithium diethylamide exists primarily as a dimer in THF solution. researchgate.net

Polymorphism: The existence of different crystalline forms, or polymorphs, is a possibility for lithium amides, depending on the crystallization conditions (e.g., solvent, temperature). Each polymorph would exhibit a unique crystal packing and may have different physical properties. However, no specific studies on the polymorphism of lithium diethylamide have been identified.

The table below outlines the common aggregation states observed for lithium amides, which represent plausible structures for lithium diethylamide in the solid state.

| Aggregation State | Structural Description |

| Dimer | A four-membered (Li-N)₂ ring. |

| Trimer | A six-membered (Li-N)₃ ring. |

| Tetramer | A cubane-like (Li-N)₄ structure. |

| Ladder Structures | Extended arrays formed by the association of (Li-N) rings. |

Further research involving single-crystal X-ray diffraction analysis of lithium diethylamide is necessary to fully elucidate its solid-state structure, including precise bond parameters and potential polymorphic forms.

Computational Chemistry and Theoretical Modeling of Lithium Diethylamide Systems

Density Functional Theory (DFT) Studies of Aggregation and Solvation

DFT calculations are extensively used to investigate the aggregation and solvation phenomena of lithium diethylamide. These studies often employ various functionals such as B3LYP, MP2, M06-2x, and HCTH407, along with basis sets like 6-31G(d), 6-31+G(d), and cc-pV[D,T]Z nih.govresearchgate.netresearchgate.net. The tendency of organolithium compounds, including lithium amides, to form aggregates in solution is well-documented, and computational methods are crucial for understanding how these aggregates influence reactivity nih.govacs.org.

Lithium diethylamide is known to exist primarily as a disolvated dimer in tetrahydrofuran (B95107) (THF) solution, as confirmed by NMR spectroscopic investigations nih.gov. Computational studies have corroborated this dimeric structure, indicating it is disolvated nih.gov. At lower THF concentrations (below 2.0 M), the formation of minor amounts of higher oligomers, such as 3- and 4-rung ladders, has been observed nih.gov.

Computational studies on related lithium amides like lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS) have successfully calculated dimerization free energies using DFT methods, with results showing good agreement with experimentally observed aggregation states when explicit solvent ligands were included in the models researchgate.net. For accurate comparison with experimental data, it is crucial to apply standard state corrections when calculating free energies, especially when the number of solvent molecules changes during a process researchgate.netresearchgate.net. For instance, a correction of 1.9 kcal/mol is sometimes applied to adjust computed free energies from a gas phase (1 atm) standard state to a solution (1 M) standard state at 298.15 K researchgate.net. The MP2 method has often demonstrated superior agreement with experimental data for calculated free energies compared to the B3LYP method for specific systems researchgate.net.

Both explicit and implicit solvent models are employed in computational studies to accurately represent the solvation environment of lithium diethylamide aggregates. Explicit solvent molecules, such as tetrahydrofuran (THF) or dimethyl ether, are directly coordinated to the lithium centers to model specific solute-solvent interactions researchgate.netresearchgate.netacs.org. For example, studies have shown that modeling ethereal solvents with explicit dimethyl ether or THF ligands yields calculated dimerization free energies that align well with observed aggregation states in THF researchgate.net. This solvent modeling approach has successfully generated structures and energies of lithium diethylamide aggregates consistent with experimental data researchgate.net.

In addition to explicit coordination, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model based on Density (SMD), are utilized to account for the bulk solvent effects researchgate.netacs.orgnih.govmdpi.com. A combined discrete-continuum approach, integrating both explicit and implicit solvent models, is often employed to provide a more comprehensive description of the solvation environment, incorporating both direct coordination and bulk solvent effects researchgate.netmdpi.com. The explicit inclusion of solvent molecules has been shown to significantly impact predicted free energy barriers in reaction mechanisms researchgate.net. However, it is important to note that substituting THF ligands with computationally less demanding solvents like dimethyl ether can introduce considerable errors in the calculated dimerization free energies researchgate.net. Furthermore, for certain lithium aminoborohydrides, implicit continuum models alone may overestimate dimer stability due to their inability to account for steric effects from coordinating ligands, highlighting the necessity of combined explicit-implicit approaches for accurate predictions nih.gov.

DFT and ab initio calculations provide a robust framework for predicting the equilibrium geometries and energy differences between various conformational isomers of lithium diethylamide and its aggregates solubilityofthings.com. Conformational isomerism plays a significant role in the deaggregation processes of lithium amides nih.govnih.gov. For instance, studies on lithium diisopropylamide (LDA) have revealed that its diisopropylamido moieties exhibit two conformational minima, leading to homochiral and heterochiral (meso) diastereomers in dimeric forms nih.gov. In cyclic dimers, the homochiral form is typically preferred by approximately 1 kcal/mol nih.gov. The computed structures of these aggregates often show good agreement with experimental crystal structures nih.gov.

Geometry optimizations are commonly performed using methods like B3LYP and MP2 with various basis sets to determine stable conformations nih.govcdnsciencepub.com. The accuracy of these predictions can be sensitive to computational parameters, such as the quality of numerical integration in DFT studies cdnsciencepub.com. High-level ab initio electronic structure theory, including coupled-cluster methods like CCSD(T), is also employed to calculate conformational energies, providing a benchmark for the performance of different DFT functionals researchgate.netresearchgate.net.

Computational Elucidation of Reaction Pathways and Transition Structures

Computational methods are critical for accurately elucidating the structures of intermediates and transition states along reaction pathways involving lithium diethylamide. Intrinsic Reaction Coordinate (IRC) calculations are routinely performed to confirm the nature of transition states and establish the connectivity between reactants, intermediates, and products researchgate.net.

Theoretical studies, particularly using DFT, have provided detailed insights into the deaggregation processes of lithium amides, which are often rate-limiting steps in their reactions. For lithium diisopropylamide (LDA), DFT computations (e.g., MP2/6-31G(d)//B3LYP/6-31G(d)) on the deaggregation of its disolvated dimer to a trisolvated monomer have identified eight structurally distinct minima nih.govnih.gov. The calculated barriers to exchange between these aggregated forms are comparable to those derived from experimental studies that indicate rate-limiting deaggregations nih.govnih.gov.

Computational methods have been instrumental in unraveling the mechanistic pathways of reactions involving lithium diethylamide, including substitution, elimination, and addition reactions. A combination of NMR, kinetic, and computational approaches has been used to examine the reactions of lithium diethylamide (Et₂NLi) in tetrahydrofuran (THF) with various substrates, such as n-dodecyl bromide and n-octyl benzenesulfonate (B1194179) nih.govresearchgate.net.

For the reaction with n-dodecyl bromide , computational studies support that both competitive SN2 substitution and E2 elimination pathways proceed via trisolvated-monomer-based transition structures nih.govresearchgate.net. Specifically, the SN2 substitution is computationally suggested to involve a cyclic transition structure derived from a disolvated monomer nih.govresearchgate.net.

In the case of n-octyl benzenesulfonate , the reaction undergoes minor SN2 substitution and a major N-sulfonation pathway nih.govresearchgate.net. Computational analysis indicates that the dominant N-sulfonation reaction proceeds through a disolvated-dimer-based transition structure, which is suggested to adopt a bicyclo[3.1.1] form nih.govresearchgate.net. Intrinsic Reaction Coordinate (IRC) calculations for the sulfonation pathway have revealed a two-step addition-elimination mechanism nih.gov. The observed concentration-dependent chemoselectivities in these reactions are explained by the differing THF and lithium diethylamide orders in the transition states for the competing pathways nih.govresearchgate.net.

Beyond these specific reactions, DFT analysis has also been applied to the condensation of monomeric methyllithium (B1224462) and lithium dimethylamide (LMA), as well as their homo- and hetero-dimers, with aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) researchgate.net. These studies identified stable complexes and transition states, often involving a rotation of the aldehyde plane relative to the forming bond researchgate.net. For mixed aggregates like MeLi-LMA, computational results suggest that C-N bond formation is kinetically favored over C-C bond formation, while the lithium ethylate product resulting from C-C binding is thermodynamically preferred researchgate.net. Computational studies also contribute to the understanding of nucleophilic addition to carbonyl groups, differentiating between SN2-like concerted mechanisms and pathways involving tetrahedral intermediates acs.org.

Stereochemical Models Derived from Computational Analysis

Computational chemistry plays a pivotal role in elucidating the intricate stereochemical models of lithium diethylamide (LiEDA) and related lithium dialkylamide systems. Density Functional Theory (DFT) calculations, particularly with hybrid functionals like B3LYP, have been extensively employed to investigate the aggregation states and dimerization energies of these compounds in various ethereal solvents. For instance, studies have shown that modeling the effects of ethereal solvents using explicit ligands, such as dimethyl ether or tetrahydrofuran (THF), yields structures and energies of LiEDA aggregates that align well with experimental data researchgate.net.

The aggregation state of lithium dialkylamides, including LiEDA, is crucial for understanding their reactivity. Computational studies have explored the dimerization energies of compounds like lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS) using the B3LYP DFT method. The calculated dimerization free energies demonstrate good agreement with observed aggregation states in THF, highlighting the importance of accurate solvent modeling. Notably, substituting THF ligands with computationally less demanding dimethyl ether can introduce significant errors in the calculated free energies researchgate.net.

Furthermore, computational methods provide detailed insights into the transition structures of reactions involving lithium diethylamide. For example, in reactions with alkyl bromides and alkyl benzenesulfonates, rate studies combined with computational analysis indicate that alkylation and elimination reactions often proceed via trisolvated-monomer-based transition structures. In contrast, SN2 substitution involving alkyl benzenesulfonates may occur through a disolvated monomer, computationally suggested to involve a cyclic transition structure. The dominant N-sulfonation pathway, on the other hand, is proposed to follow a disolvated-dimer-based transition structure, potentially a bicyclo[3.1.1] form. These findings underscore how varying solvent and lithium diethylamide concentrations influence chemoselectivities by affecting the dominant transition structures acs.org.

Beyond homogeneous aggregation, computational studies have also investigated mixed aggregates involving lithium dialkylamides. DFT calculations on chloromethyllithium carbenoids with lithium dimethylamide (LiDMA) reveal the ready formation of mixed dimers, trimers, and tetramers in the gas phase. However, THF solvation tends to disfavor the formation of mixed tetramers and results in less exergonic free energies for mixed dimer and trimer formation, indicating the significant role of solvation in determining aggregate stability and structure acs.org. Such computational analyses, often coupled with spectroscopic data, contribute to highly predictive stereochemical models for complex organolithium reactions researchgate.net.

Quantum Chemical Models in Related Lithium-Containing Systems

Quantum chemical models are indispensable tools for probing the fundamental properties and reactivity of lithium-containing systems, extending beyond simple lithium amides to complex battery materials and organic complexes. These models, rooted in quantum mechanics, enable the prediction of molecular equilibrium geometries, reaction energetics, and electronic properties with increasing accuracy wavefun.comosti.gov.

Various computational techniques, including Density Functional Theory (DFT), ab initio methods, and more recently, quantum computing algorithms, are employed. DFT, often with hybrid functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) or specialized approaches like DFT+U, is widely used for its balance of accuracy and computational cost osti.govacs.org. These methods allow for the investigation of complex phenomena that are difficult to access experimentally, such as ionic diffusion mechanisms and detailed electronic structure effects osti.gov.

Insights into Lithium Ion Dynamics in Intercalation Compounds

Computational studies provide crucial insights into the dynamics of lithium ions within intercalation compounds, which are fundamental to the operation of lithium-ion batteries. First-principles calculations, including those using the local density approximation (LDA) or generalized gradient approximation (GGA), have been used to determine redox potentials associated with lithium intercalation in various electrode materials, such as spinel-like transition metal compounds rsc.org. The application of DFT+U approaches has been shown to accurately reproduce experimental Li intercalation voltages for materials like LixM2O4 (M = Mn, Co) rsc.org.

The movement of lithium ions within host materials, i.e., lithium diffusion, is a key factor influencing battery performance. Theoretical investigations have explored Li migration energies and diffusion pathways in various materials. For instance, studies on vanadium pentoxide (V2O5) have shown that the diffusion barrier of Li on single-layered V2O5 (0.20 eV) is significantly lower than in bulk V2O5 (0.51 eV), suggesting enhanced Li mobility in layered structures rsc.org.

In lithium-graphite intercalation compounds (LiC6n), computational methods, including dispersion-corrected DFT (DFT-D3-BJ), have been employed to investigate structural, energetic, electronic, and defect properties. These studies demonstrate that interlayer interactions due to van der Waals forces play a significant role, with DFT-D3-BJ providing better agreement with experimental structural parameters and Li intercalation energies than uncorrected DFT researchgate.net. Moreover, competing pathways for Li diffusion, such as the vacancy mechanism and the Frenkel mechanism, have been explored, with calculations revealing activation barriers for Li diffusion within the crystallographic ab plane typically ranging from 0.42 to 0.52 eV researchgate.net.

Computational models have also shed light on the complex intercalation dynamics in novel materials like bilayer graphene. In-operando studies combined with DFT calculations have identified distinct Li-ion intercalation stages, revealing that a critical step in bilayer intercalation is a transition from AB to AA stacking at a specific Li density. These findings help understand the mechanisms and limits of electrochemical intercalation and suggest avenues for increasing Li storage capacity nih.gov.

Analysis of Electronic States in Lithium-Organic Complexes

The analysis of electronic states in lithium-organic complexes is vital for understanding their fundamental chemical behavior, including bonding, reactivity, and spectroscopic properties. Quantum chemical calculations, particularly DFT and time-dependent DFT (TDDFT), are widely used for this purpose.

For example, theoretical investigations into lithium complexes of N-confused tetraphenylporphyrins have utilized DFT and TDDFT to determine their stability, the nature of lithium-nitrogen bonding, and how lithium binding influences their absorption spectra (Q and Soret bands) acs.org. These studies involve calculating optimized ground electronic states and analyzing excited electronic states to predict absorption features. The insertion of lithium into N-confused porphyrin, for instance, has been calculated to be an exothermic process with reaction energies as high as -72.4 kcal/mol when using lithium bis(trimethylsilyl)amide as a reagent acs.org.

Computational methods are also crucial for understanding electronic states in lithium-ion battery electrolytes. Studies employing far-ultraviolet (FUV) spectroscopy combined with quantum chemical calculations (TD-DFT) have investigated lithium bis(trifluoromethanesulfonyl)imide (TFSI)-based electrolytes dissolved in dimethyl carbonate (DMC). These studies revealed that at low Li+ concentrations, absorption spectra exhibit a redshift due to electronic interactions between Li+ and DMC in the solvation structure. At higher concentrations, a blueshift is observed, which quantum chemical calculations attribute to the formation of contact ion pairs, leading to intermolecular electronic excitation and electron transfer between the TFSI anion and DMC rsc.orgresearchgate.net. These insights are invaluable for designing and optimizing battery materials by understanding the dynamic changes in solvation and ion association states.

Quantum computing is emerging as a powerful tool for simulating the electronic structure of lithium-containing molecules, offering the potential to overcome limitations of classical supercomputers in modeling complex quantum behaviors ibm.comionq.com. For instance, variational quantum eigensolver (VQE) algorithms have been used on quantum simulators to calculate ground state electronic structure properties of lithium hydride (LiH) and its related complexes (LiHn, n=1-3), including their singly charged ions. These calculations provide insights into ground state energies, electron affinities, ionization potentials, and dipole moments, with VQE results showing comparability to classical coupled cluster methods osti.govaip.org. Such advancements are critical for developing next-generation battery technologies, including lithium-sulfur batteries, by enabling more precise simulations of molecular behavior ibm.com.

Table 1: Computational Parameters and Findings for Lithium Diethylamide and Related Systems

| Study Focus | Computational Method | Key Findings |

| Aggregation of Lithium Dialkylamides | B3LYP DFT (explicit solvent ligands) | Calculated dimerization free energies of LiEDA, LDA, LiTMP, LiHMDS in good agreement with experimental aggregation states in THF. researchgate.net |

| LiEDA Reaction Transition Structures | Computational methods (combined with NMR, kinetics) | Alkylation/elimination via trisolvated-monomer-based TS; SN2 via disolvated monomer (cyclic TS); N-sulfonation via disolvated-dimer-based TS (bicyclo[3.1.1] form). acs.org |

| Mixed Aggregates with LiDMA | DFT | Formation of mixed dimers, trimers, and tetramers in gas phase; THF solvation disfavors tetramers and reduces exergonicity of mixed dimer/trimer formation. acs.org |

Table 2: Computational Insights into Lithium Ion Dynamics in Intercalation Compounds

| Material System | Computational Method | Key Findings |

| Spinel-like Transition Metal Compounds | LDA, GGA, DFT+U | Accurate reproduction of experimental Li intercalation voltages. rsc.org |

| V2O5 (single-layered vs. bulk) | DFT | Li diffusion barrier decreased from 0.51 eV (bulk) to 0.20 eV (single-layered). rsc.org |

| Lithium-Graphite Intercalated Compounds (LiC6n) | DFT, DFT-D3-BJ | DFT-D3-BJ shows better agreement with experiment for structural parameters and Li intercalation energy; Li diffusion barriers in ab plane 0.42-0.52 eV. researchgate.net |

| Bilayer Graphene | DFT (combined with in-operando measurements) | Identified four distinct Li-ion intercalation stages; critical step involves AB to AA stacking transition. nih.gov |

Table 3: Analysis of Electronic States in Lithium-Organic Complexes

| Complex/System | Computational Method | Key Findings |

| Li Complexes of N-Confused Tetraphenylporphyrins | DFT, TDDFT (B3LYP, CAM-B3LYP, M06-2X) | Determined stability and binding of Li to N; explained effect of Li binding on Q and Soret absorption bands; Li insertion with lithium bis(trimethylsilyl)amide is exothermic (~-72.4 kcal/mol). acs.org |

| Li-ion Electrolytes (Li[TFSI] in DMC) | TD-DFT (combined with FUV spectroscopy) | Redshift in absorption spectra at low Li+ concentrations (electronic interactions); blueshift at high concentrations (contact ion pair formation, intermolecular electron transfer). rsc.orgresearchgate.net |

| LiHn Complexes (n=1-3) | Variational Quantum Eigensolver (VQE) on quantum simulator | Calculated ground state energies, electron affinities, ionization potentials, and dipole moments; VQE/UCCSD results comparable to classical CCSD. osti.govaip.org |

Reactivity Profiles and Mechanistic Studies of Lithium Diethylamide Mediated Transformations

Deprotonation Reactions

Lithium diethylamide (LiNEt₂) is a potent, non-nucleophilic strong base widely employed in organic synthesis to effect the deprotonation of a variety of carbon acids. Its utility stems from its high basicity and steric bulk, which often allows for selective proton abstraction even in the presence of other electrophilic functional groups.

α-Deprotonation of Carbon Acids (e.g., Esters, Ketones, Imines)

Lithium diethylamide is highly effective for the α-deprotonation of carbonyl compounds such as esters and ketones, as well as imines, to generate the corresponding enolates or aza-enolates. youtube.comwikipedia.org These intermediates are pivotal in a vast array of carbon-carbon bond-forming reactions. The strong basicity of lithium diethylamide ensures that the deprotonation is typically rapid and quantitative, especially when conducted at low temperatures in aprotic solvents like tetrahydrofuran (B95107) (THF). youtube.com

The general mechanism involves the abstraction of a proton from the carbon atom alpha to the electron-withdrawing group by the diethylamide anion, leading to the formation of a lithium enolate. For instance, the deprotonation of a ketone results in a lithium enolate, a key intermediate for subsequent alkylation or aldol reactions. youtube.comkhanacademy.org Similarly, esters can be deprotonated at the α-position to form ester enolates, which are also valuable synthetic intermediates. acs.orglibretexts.org While lithium diisopropylamide (LDA) is more commonly cited in the literature for these transformations due to its greater steric hindrance which further minimizes nucleophilic attack at the carbonyl carbon, lithium diethylamide functions similarly and is a valuable alternative. youtube.comresearchgate.net

The reaction of lithium amides with esters can sometimes be complicated by competing nucleophilic addition to the carbonyl group. However, the use of low temperatures and hindered bases like lithium diethylamide generally favors the desired deprotonation. nih.gov

Ortholithiation of Aromatic and Heteroaromatic Substrates (e.g., Pyridines, Quinolines, Quinoxalines)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org Lithium diethylamide can be employed as the base in these reactions, where a directing metalating group (DMG) on the aromatic ring coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. uwindsor.ca

This methodology has been successfully applied to a range of heteroaromatic substrates. For example, the lithiation of substituted pyridines can be achieved using lithium amides. clockss.org The position of lithiation is dictated by the directing group. For instance, 2-substituted pyridines are typically lithiated at the 3-position, while 3-substituted pyridines are lithiated at the 4-position. clockss.org Studies have shown the successful ortho-lithiation of various halopyridines with lithium diisopropylamide, a closely related base, to generate ortho-disubstituted pyridines in good yields. researchgate.netresearchgate.net

The application of lithium diethylamide has also been explored in the deprotometallation of methylated pyridines, quinolines, and quinoxalines. researchgate.net These reactions lead to the formation of organolithium species that can be trapped with various electrophiles to introduce new functional groups. For instance, 2-methylquinoxaline can be deprotonated at the methyl group by lithium diethylamide to form a nucleophilic species that can undergo further reactions. researchgate.net

The efficiency of these ortholithiation reactions can be influenced by factors such as the solvent, temperature, and the presence of additives like lithium chloride, which can accelerate the reaction rate. nih.govnih.govnih.gov

Regioselectivity and Chemoselectivity in Deprotonation Events

The regioselectivity of deprotonation by lithium diethylamide is a critical aspect of its synthetic utility. In the case of unsymmetrical ketones with two sets of enolizable protons, the choice of base and reaction conditions can determine which enolate is formed. The use of a sterically hindered base like lithium diethylamide at low temperatures typically favors the formation of the kinetic enolate, resulting from the removal of the less sterically hindered proton. youtube.commasterorganicchemistry.com

Chemoselectivity is also a key feature of lithium diethylamide-mediated deprotonations. Due to its non-nucleophilic nature, it can selectively deprotonate a carbon acid in the presence of other electrophilic functional groups, such as esters or nitriles, without significant competing nucleophilic attack. youtube.com This allows for the generation of a specific nucleophile in a molecule containing multiple reactive sites.

In the context of ortholithiation, the directing group's ability to coordinate with the lithium ion dictates the regioselectivity of the deprotonation, leading to exclusive functionalization at the ortho position. wikipedia.org For example, in the lithiation of 1-chloro-3-(trifluoromethyl)benzene with lithium diisopropylamide, the regioselectivity is controlled by the directing effects of the substituents. acs.org

Kinetic vs. Thermodynamic Control in Proton Abstraction

The deprotonation of unsymmetrical ketones can lead to two different enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster and results from the abstraction of the less sterically hindered α-proton. The thermodynamic enolate is the more stable enolate, typically being the more substituted one. masterorganicchemistry.com

The use of strong, sterically hindered bases like lithium diethylamide at low temperatures (e.g., -78 °C) under irreversible conditions favors the formation of the kinetic enolate. wikipedia.orgmasterorganicchemistry.comchemeurope.com The low temperature slows down the rate of equilibration to the more stable thermodynamic enolate, and the strong basicity of the lithium amide ensures that the initial deprotonation is essentially irreversible. masterorganicchemistry.com In contrast, using a weaker base or higher temperatures would allow for equilibrium to be established, leading to a higher proportion of the more stable thermodynamic enolate. wikipedia.org

This principle of kinetic versus thermodynamic control is a cornerstone of modern synthetic strategy, allowing for the selective formation of a desired regioisomer of an enolate, which can then be trapped with an electrophile to yield a specific product. masterorganicchemistry.com

Nucleophilic Substitution (Sₙ2) and Elimination (E2) Reactions

Competitive Sₙ2 Substitution and E2 Elimination with Alkyl Halides and Sulfonates

Lithium diethylamide, in addition to its role as a strong base for deprotonation, can also participate in nucleophilic substitution (Sₙ2) and elimination (E2) reactions, particularly with substrates like alkyl halides and sulfonates. nih.govnih.govacs.org These reactions are often competitive, and the product distribution depends on the substrate, solvent, and reaction conditions.

A detailed study on the reaction of lithium diethylamide with n-dodecyl bromide in a tetrahydrofuran (THF)/toluene (B28343) solvent system revealed that both Sₙ2 substitution (leading to N,N-diethyldodecylamine) and E2 elimination (leading to 1-dodecene) occur concurrently. nih.gov The ratio of substitution to elimination was found to be largely independent of the concentrations of both lithium diethylamide and THF. nih.govnih.govacs.org Kinetic studies indicated that both the Sₙ2 and E2 pathways proceed through a trisolvated monomer of lithium diethylamide. nih.govnih.govacs.org

In contrast, the reaction of lithium diethylamide with n-octyl benzenesulfonate (B1194179) yielded products of Sₙ2 substitution and a major product resulting from N-sulfonation (or O-desulfonation), with no elimination observed. nih.govnih.gov The chemoselectivity between Sₙ2 and N-sulfonation was found to be dependent on the concentrations of both THF and lithium diethylamide. nih.gov The Sₙ2 substitution proceeds via a disolvated monomer, while the dominant N-sulfonation occurs through a disolvated dimer of lithium diethylamide. nih.govnih.govacs.org

These findings highlight the complex interplay of aggregation and solvation states of lithium diethylamide in determining the outcome of its reactions with electrophilic substrates. nih.gov

Table 1: Competitive Reactions of Lithium Diethylamide with Alkyl Halides and Sulfonates nih.govnih.govacs.org

| Substrate | Reaction Conditions | Major Products | Minor Products | Mechanistic Pathway |

| n-Dodecyl bromide | THF/Toluene | N,N-Diethyldodecylamine (Sₙ2) | 1-Dodecene (E2) | Trisolvated monomer for both Sₙ2 and E2 |

| n-Octyl benzenesulfonate | THF | N-Sulfonation product | Sₙ2 substitution product | Disolvated dimer for N-sulfonation, Disolvated monomer for Sₙ2 |

Rate Studies and Determination of Reaction Orders

Kinetic investigations into reactions mediated by lithium diethylamide (Et₂NLi) reveal complex rate laws, often characterized by non-integer reaction orders. This complexity arises from the strong influence of aggregation and solvation on the reactive species in solution. umich.edu The rate law for a given transformation provides critical insight into the changes in aggregation and solvation numbers required to reach the rate-limiting transition structure. umich.edu

A detailed study of the reaction of lithium diethylamide in tetrahydrofuran (THF) with n-dodecyl bromide and n-octyl benzenesulfonate has provided specific rate laws for competing substitution (Sₙ2), elimination (E2), and sulfonation pathways. nih.gov For the reaction with n-dodecyl bromide, both Sₙ2 and E2 pathways were found to follow the same rate law, indicating they proceed through transition states with identical stoichiometry. nih.gov In contrast, the reaction with n-octyl benzenesulfonate showed different rate laws for the competing Sₙ2 substitution and N-sulfonation pathways, highlighting that these reactions proceed through distinct transition structures with different aggregation and solvation states. nih.gov

The observed rate laws for these transformations are summarized in the table below.

| Substrate | Pathway | Rate Law | Observed Order in [Et₂NLi] | Observed Order in [THF] |

| n-Dodecyl Bromide | Sₙ2 | k[Substrate][Et₂NLi]⁰.⁵[THF]³ | 0.5 | 3 |

| n-Dodecyl Bromide | E2 | k[Substrate][Et₂NLi]⁰.⁵[THF]³ | 0.5 | 3 |

| n-Octyl Benzenesulfonate | Sₙ2 | k[Substrate][Et₂NLi]⁰.⁵[THF]² | 0.5 | 2 |

| n-Octyl Benzenesulfonate | N-Sulfonation | k[Substrate][Et₂NLi][THF]² | 1 | 2 |

This table is based on kinetic data from the reaction of lithium diethylamide with alkyl halides and sulfonates. nih.gov

These fractional orders in lithium diethylamide (0.5) are characteristic of reactions proceeding from a dimeric resting state to a monomer-based transition state. umich.edunih.gov The integer order of 1.0 in the N-sulfonation reaction suggests a dimer-based transition state. nih.gov

Influence of Aggregation State and Solvation on Sₙ2/E2 Selectivity

The aggregation and solvation states of lithium diethylamide are critical determinants of chemical selectivity in its reactions. nih.gov The competition between Sₙ2 and E2 pathways, or other competing reactions, can be highly sensitive to the specific lithium amide species involved in the rate-determining step.

In the reaction of Et₂NLi with n-dodecyl bromide, the ratio of Sₙ2 to E2 products is notably independent of both lithium diethylamide and THF concentrations, with only minor medium effects observed. nih.gov This insensitivity arises because both the substitution and elimination reactions proceed through a common trisolvated, monomer-based transition structure. nih.gov Since both pathways share the same dependencies on reagent and solvent concentration, altering these concentrations does not change the product ratio.

Conversely, the reaction of Et₂NLi with n-octyl benzenesulfonate demonstrates a pronounced dependence of chemoselectivity on reagent concentrations. nih.gov This reaction yields a minor amount of Sₙ2 substitution product and a major amount of N-sulfonation product. nih.gov The selectivity is controllable by adjusting concentrations because the two pathways involve different aggregate structures in their transition states. nih.gov The Sₙ2 pathway proceeds via a disolvated monomer, whereas the dominant N-sulfonation proceeds via a disolvated dimer. nih.gov Consequently, increasing the concentration of lithium diethylamide favors the higher-order dimer-based N-sulfonation pathway over the monomer-based Sₙ2 pathway. nih.gov

| Reaction Pathway | Reacting Species | Effect of Increasing [Et₂NLi] |

| Sₙ2 Substitution | Disolvated Monomer | Less Favored |

| N-Sulfonation | Disolvated Dimer | More Favored |

This table illustrates the influence of lithium diethylamide concentration on the selectivity between Sₙ2 and N-sulfonation for the reaction with n-octyl benzenesulfonate. nih.gov

This demonstrates that understanding the coordination chemistry of the lithium cation, including its aggregation and solvation, is essential for predicting and controlling reaction outcomes. nih.gov

Transition State Structures for Sₙ2 and E2 Pathways

Computational studies, guided by experimental kinetic data, have provided detailed models for the transition state structures in lithium diethylamide-mediated reactions. nih.gov These models underscore the integral role of lithium and its coordinated solvent molecules in the activation process.

For the reaction with n-dodecyl bromide, both the Sₙ2 and E2 pathways are proposed to proceed via trisolvated-monomer-based transition structures. nih.gov In these structures, a single Et₂NLi unit, coordinated by three THF molecules, interacts with the alkyl bromide substrate. The shared stoichiometry of these transition states is consistent with the observed kinetic data and the concentration-independent selectivity. nih.gov

The competitive pathways for n-octyl benzenesulfonate involve transition states with distinct aggregation and solvation numbers:

Sₙ2 Pathway : The substitution reaction is suggested to proceed through a disolvated monomer. Computational models indicate a cyclic transition structure where the lithium cation is coordinated by two THF molecules, the nitrogen of the amide, and the oxygen of the sulfonate leaving group. nih.gov

N-Sulfonation Pathway : The dominant sulfonation reaction involves a disolvated-dimer-based transition structure. The proposed geometry is a bicyclo[3.1.1] form, where a dimer of Et₂NLi, solvated by two THF molecules, interacts with the sulfonate ester. nih.gov

These differing structures explain the distinct kinetic dependencies and provide a clear mechanistic basis for the observed concentration-dependent chemoselectivity. nih.gov

Addition Reactions to Unsaturated Systems

Addition to Vinyl Groups in Acrylates and Styrene Derivatives

Lithium diethylamide functions not only as a strong base but also as a potent nucleophile, capable of undergoing addition reactions to activated carbon-carbon double bonds. This reactivity is particularly evident in its conjugate (1,4- or Michael-type) addition to α,β-unsaturated systems like acrylates and styrene derivatives. researchgate.netresearchgate.net

The addition of diethylamine to multiacrylates, such as poly(2-acryloyloxyethyl methacrylate), is effectively catalyzed by lithium diethylamide. researchgate.net Similarly, the reaction of diethylamine with styrene in the presence of catalytic lithium diethylamide proceeds stoichiometrically to yield the 1-diethylamino-2-phenylethane adduct. researchgate.net These reactions demonstrate the capacity of the lithium amide to facilitate the addition of an amine across a vinyl group. The nucleophilic character of this reaction has been further demonstrated through Hammett plot analysis in the reaction with styrene derivatives. researchgate.net

Kinetic Investigations and Rate Laws for Addition Processes

Kinetic studies of the addition of diethylamine to unsaturated systems, catalyzed by lithium diethylamide, have been conducted to elucidate the reaction mechanism. The rate of these addition reactions is directly dependent on the concentration of both the unsaturated substrate and the lithium diethylamide catalyst. researchgate.netresearchgate.net